Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-
Description
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the para position. The phenyl ring at position 3 features a chloro substituent and a (3-pyridinyloxy)methyl group (a pyridine moiety linked via an oxygen-methylene bridge) (Figure 1).
Properties
CAS No. |
642085-09-4 |
|---|---|
Molecular Formula |
C18H15ClN2O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O3S/c19-18-9-8-15(21-25(22,23)17-6-2-1-3-7-17)11-14(18)13-24-16-5-4-10-20-12-16/h1-12,21H,13H2 |
InChI Key |
YTWPSARHUUWUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyloxy intermediate. This intermediate is then subjected to sulfonamide formation using benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function in regulating pH in cancer cells. This inhibition leads to a disruption in the cellular environment, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 424815-61-2)
- Structure : Replaces the (3-pyridinyloxy)methyl group with a trifluoromethyl (-CF₃) substituent at position 3.
- Properties : The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability compared to the pyridinyloxy group. This compound is used as a pharmaceutical intermediate, with confirmed synthesis and analytical data (e.g., CHNS elemental analysis) .
- Activity: While specific biological data are unavailable, trifluoromethyl groups are known to improve binding affinity in kinase inhibitors and anticancer agents .
4-Chloro-N-(3-pyridinylmethylene)benzenesulfonamide (CAS 137505-14-7)
- Structure : Features a pyridinylmethylene (-CH₂-C₅H₄N) group instead of the pyridinyloxy-methylene (-O-CH₂-C₅H₄N) linkage.
- Properties : The absence of the oxygen bridge reduces hydrogen-bonding capacity but increases flexibility. This structural variation may alter target selectivity in enzyme inhibition .
Complex Heterocyclic Modifications
4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide (CAS 338412-13-8)
- Structure : Incorporates a bis-trifluoromethyl naphthyridine core linked via an oxygen atom and a pyridinylmethyl group.
- This compound’s molecular weight (C₂₂H₁₄F₆N₄O₃S; MW 552.43 g/mol) suggests moderate bioavailability challenges .
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide (CAS 918504-61-7)
- Structure : Combines a pyrrolopyridine-carbonyl group with difluoro and pyridinyl substituents.
- Properties : The pyrrolopyridine scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways). The difluoro substituents may enhance membrane permeability .
Functional Group Replacements
4-Chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide (CAS 782452-54-4)
- Structure : Replaces the sulfonamide with a sulfamoyl (-SO₂NMePh) group and adds a benzimidazolone moiety.
Structural and Pharmacological Trends
Table 1: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
